1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea
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Overview
Description
1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea is a chemical compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of fluorine and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 4-methylphenylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylurea linkage. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets. The sulfonylurea moiety is known to bind to certain enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea include other sulfonylureas with different substituents. For example:
1-(2-Chloro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluoro-5-ethylphenyl)-3-(4-methylphenyl)sulfonylurea: Similar structure but with an ethyl group instead of a methyl group
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-10-3-6-12(7-4-10)22(20,21)18-15(19)17-14-9-11(2)5-8-13(14)16/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMZLBBSBMHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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